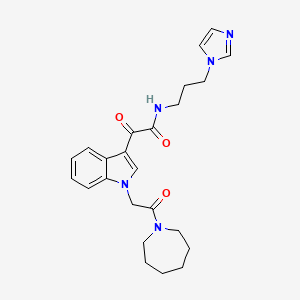

![molecular formula C24H24N2O4S B2619213 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 477505-50-3](/img/structure/B2619213.png)

3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole compounds, such as “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide”, involves several artificial paths and varied physico-chemical factors . The preparation of thiazoles has been a focus of medicinal chemists, who have created a combinatorial library and carried out thorough efforts in the search of thiazoles .Molecular Structure Analysis

The molecular structure of “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide” is based on a thiazole ring, which is an organic five-aromatic ring compound with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole compounds, including “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide” are related to its thiazole ring structure. Thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine .作用機序

Target of Action

It is known that thiazole analogs can serve as ligands for various receptors such as estrogen receptors, neuropeptides, and y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets and urokinase .

Mode of Action

Compounds with similar structures have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

It is known that thiazole analogs can affect various biochemical pathways, including those involving estrogen receptors, neuropeptides, and y5 adenosine receptors .

Result of Action

Compounds with similar structures have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Action Environment

It is known that the bulky and highly lipophilic tricyclic core of similar compounds could play a role both in the activity and cytotoxic profile .

将来の方向性

Thiazole compounds, including “3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide”, have shown notable pharmacological actions, making them significant potential entities in the chemical world . They are present in several drugs used in the cure of cancer . Therefore, the future direction in this field may involve finding new leads, which may later be translated into new drugs .

特性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-4-28-18-13-16(14-19(29-5-2)22(18)30-6-3)23(27)26-24-25-21-17-10-8-7-9-15(17)11-12-20(21)31-24/h7-14H,4-6H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKALJZGDTWPGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619135.png)

![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)

![(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine](/img/structure/B2619138.png)

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2619139.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)

![4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619147.png)

![7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2619150.png)